molecular formula C24H17N3O3 B2809038 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901020-56-2

1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2809038
CAS RN: 901020-56-2
M. Wt: 395.418
InChI Key: LBVLXSZILGAJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Researchers have synthesized it through an efficient one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. These analogs were screened for preliminary anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, analog 4h demonstrated significant therapeutic efficacy with good toxicity profiles .

Functionalization of Pyrazolylvinyl Ketones

The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions . Such functionalization is valuable in synthetic chemistry and drug discovery.

Antibacterial Properties

Structurally related to quinoline alkaloids, this compound exhibits antibacterial properties. The synthetic route developed for its preparation has been successfully applied to create various C2-substituted quinolines on the quinoline scaffold .

Molecular Modeling Studies

Detailed molecular dynamic simulations have been conducted for compound 4h complexed with the GABA A receptor. These studies revealed favorable thermodynamic behavior and stable interactions, supporting its potential as a neurotherapeutic agent .

Crystal Structure Analysis

The crystal structure of a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, provides insights into the arrangement of pyrazoline and quinoline moieties. Such structural information aids in understanding its properties and potential applications .

properties

IUPAC Name

3-(2-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-28-20-10-6-5-9-19(20)27-24-16-11-21-22(30-14-29-21)12-18(16)25-13-17(24)23(26-27)15-7-3-2-4-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLXSZILGAJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.